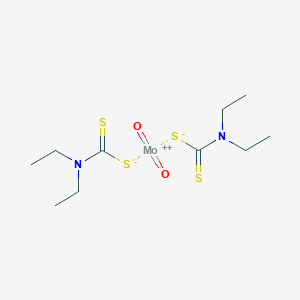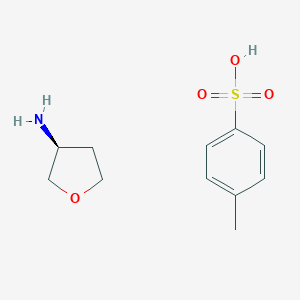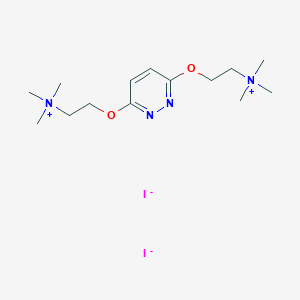
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide), also known as Pyridoxal-5'-Phosphate-Dependent Aminotransferase Inhibitor, is a chemical compound that has been extensively researched due to its potential applications in the field of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the formation of a covalent bond between the compound and the active site of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in the production of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) are primarily related to its inhibition of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety. Additionally, the compound has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) in lab experiments is its potency as an inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This allows for the study of the role of this enzyme in various physiological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide). One potential application is in the development of new treatments for mood disorders such as depression and anxiety. Additionally, further research into the anti-inflammatory properties of the compound may lead to its use in the treatment of inflammatory diseases such as arthritis. Finally, the study of the mechanism of action of the compound may lead to the development of new inhibitors of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase with improved potency and selectivity.
Métodos De Síntesis
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the reaction of 3,6-pyridazinediylbis(oxyethylene) with trimethylamine and iodomethane. The reaction takes place in anhydrous tetrahydrofuran and is catalyzed by potassium hydroxide. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) has been widely studied for its potential applications in the field of biochemistry and physiology. It has been shown to be a potent inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase, an enzyme that plays a critical role in the metabolism of amino acids. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety.
Propiedades
Número CAS |
109258-19-7 |
|---|---|
Fórmula molecular |
C14H28I2N4O2 |
Peso molecular |
538.21 g/mol |
Nombre IUPAC |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxy]pyridazin-3-yl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
BGVSUTMIPHBZDD-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |
Sinónimos |
(3,6-Pyridazinediylbis(oxyethylene))bis(trimethylammonium iodide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

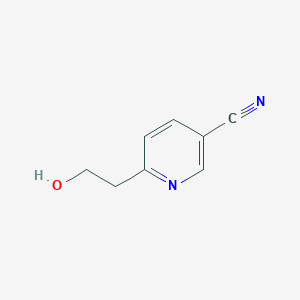
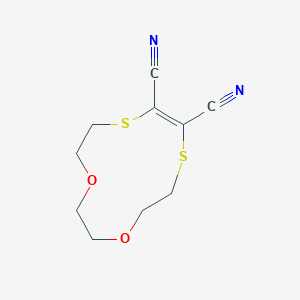

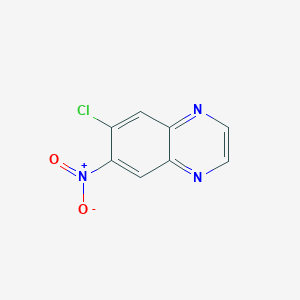
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)


